Cas no 2228374-36-3 (O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine)

O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a specialized hydroxylamine derivative featuring a trifluoromethyl and methoxy-substituted phenyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent offers additional reactivity for further functionalization. Its hydroxylamine moiety serves as a valuable precursor for the synthesis of oximes, nitrones, and other nitrogen-containing scaffolds. The compound’s structural features make it suitable for applications in medicinal chemistry and materials science.
O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine structure
2228374-36-3 structure
Product Name:O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine
CAS No:2228374-36-3
MF:C10H12F3NO2
MW:235.202993392944
CID:6157276
PubChem ID:165351454
Update Time:2025-06-08

O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl]-
    • 2228374-36-3
    • O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine
    • DTXSID501172742
    • EN300-1940840
    • Inchi: 1S/C10H12F3NO2/c1-6(16-14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-6H,14H2,1-2H3
    • InChI Key: LCXHWZCTIJRWSJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1OC)C(C)ON)(F)F

Computed Properties

  • Exact Mass: 235.08201311g/mol
  • Monoisotopic Mass: 235.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.5Ų

O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$1068.0 2023-05-23
Enamine
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O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine Related Literature

Additional information on O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Comprehensive Overview of O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS No. 2228374-36-3)

O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS No. 2228374-36-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a methoxy group, a trifluoromethyl group, and a hydroxylamine moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting enzymes or receptors where the trifluoromethyl group enhances binding affinity and metabolic stability.

In recent years, the demand for fluorinated compounds like O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine has surged, driven by their prominence in precision medicine and sustainable agriculture. The compound’s CAS No. 2228374-36-3 is frequently searched in academic databases and patent filings, reflecting its relevance in developing small-molecule inhibitors and crop protection agents. Its synthesis often involves Pd-catalyzed cross-coupling or reductive amination, methods widely discussed in organic chemistry forums.

One of the trending topics linked to this compound is its role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The hydroxylamine moiety can serve as a linker or functional handle, enabling the design of bifunctional molecules. This aligns with the growing interest in degradation-based therapeutics, a hot topic in cancer research and neurodegenerative disease studies.

From an industrial perspective, O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine is also explored for its potential in material science, particularly in designing high-performance polymers with enhanced thermal stability. The trifluoromethyl group contributes to hydrophobicity and chemical resistance, properties critical for coatings and electronic materials. Such applications are frequently queried in patent searches and R&D reports.

Environmental and regulatory considerations are another focal point. The compound’s biodegradability and eco-toxicity profile are under scrutiny, as industries prioritize green chemistry principles. Analytical methods like HPLC-MS and NMR are commonly employed to characterize its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).

In summary, O-{1-[3-methoxy-4-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS No. 2228374-36-3) represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its structural motifs align with current trends in drug design and sustainability, making it a subject of ongoing research and commercial interest.

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